4-Methylbenzotriazole-d3
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Overview
Description
4-Methylbenzotriazole-d3 is a deuterated derivative of 4-Methylbenzotriazole, a compound widely used as a corrosion inhibitor. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific studies, particularly in tracing and analytical applications. This compound is known for its effectiveness in preventing the corrosion of metals in acidic and saline environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzotriazole-d3 typically involves the deuteration of 4-Methylbenzotriazole. This process can be achieved through the reaction of 4-Methylbenzotriazole with deuterated reagents under specific conditions. One common method involves the use of deuterated methyl iodide (CD3I) in the presence of a base, such as potassium carbonate, to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzotriazole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The deuterium atoms can be replaced by other substituents in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Methylbenzotriazole-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of this compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of 4-Methylbenzotriazole-d3 as a corrosion inhibitor involves the formation of a thin, complexing film on the surface of metals. This film blocks active sites for corrosion, thereby preventing the metal from reacting with corrosive agents. The deuterium atoms in the compound do not significantly alter its inhibitory properties but make it useful for tracing and analytical purposes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzotriazole: The non-deuterated version of the compound, widely used as a corrosion inhibitor.
5-Methylbenzotriazole: Another isomer with similar properties but different structural configuration.
Benzotriazole: The parent compound, known for its corrosion inhibition capabilities.
Uniqueness
4-Methylbenzotriazole-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in tracing and analytical studies. Its deuterated nature allows for precise tracking in metabolic and chemical processes, providing valuable insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
4-(trideuteriomethyl)-2H-benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGDVUCDZOBDNL-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NNN=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC2=NNN=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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